Stemonine
Overview
Description
Stemonine is a natural alkaloid compound derived from the roots of plants belonging to the genus Stemona, which is part of the Stemonaceae family. These plants have been traditionally used in Chinese and Japanese medicine for treating respiratory diseases and as anthelmintics. This compound exhibits a range of pharmacological activities, including anti-inflammatory, antioxidant, and insecticidal properties .
Mechanism of Action
Target of Action
Stemonine, a traditional Chinese herb, has been demonstrated to exhibit anti-inflammatory and antioxidant properties . It is a potential drug for the treatment of respiratory diseases . The primary targets of this compound are specific enzymes, markers of oxidative stress, and the inflammatory cytokines tumor necrosis factor (TNF)-α and interleukin (IL)-6 .
Mode of Action
This compound interacts with its targets in a dose-dependent manner . It decreases the levels of enzymes and cytokines associated with inflammation and oxidative stress . In addition, this compound dose-dependently increases the amount of superoxide dismutase .
Biochemical Pathways
This compound affects the biochemical pathways related to inflammation and oxidative stress . It reduces the production of reactive oxygen species (ROS) and certain inflammatory mediators, resulting in changes to vascular permeability, airway constriction, and tissue injury .
Result of Action
This compound significantly alleviates lung injury by decreasing the levels of enzymes and cytokines associated with inflammation and oxidative stress . It reduces lung inflammation in mice with PM 2.5-induced chronic obstructive pulmonary disease (COPD), providing a novel approach for the treatment of PM 2.5-induced respiratory diseases .
Biochemical Analysis
Biochemical Properties
Stemoninine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with acetylcholinesterase, where Stemoninine acts as an inhibitor, demonstrating significant activity with an IC50 value of 3.74 µmol . This inhibition is crucial for its antitussive and insecticidal properties. Additionally, Stemoninine interacts with inflammatory mediators, inhibiting their expression and thereby exhibiting anti-inflammatory effects .
Cellular Effects
Stemoninine exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Stemoninine has been shown to reverse permeability glycoprotein-mediated multidrug resistance in cancer cells, enhancing the efficacy of chemotherapeutic agents . It also affects the expression of inflammatory mediators, reducing inflammation in treated cells .
Molecular Mechanism
The molecular mechanism of Stemoninine involves several key interactions at the molecular level. Stemoninine binds to acetylcholinesterase, inhibiting its activity and leading to increased levels of acetylcholine in the synaptic cleft . This action is responsible for its antitussive and insecticidal effects. Additionally, Stemoninine inhibits the expression of inflammatory mediators by interfering with specific signaling pathways, thereby reducing inflammation . These interactions highlight the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Stemoninine have been observed to change over time. Stemoninine is relatively stable under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that Stemoninine maintains its biological activity over extended periods, with no significant loss of efficacy
Dosage Effects in Animal Models
The effects of Stemoninine vary with different dosages in animal models. At low doses, Stemoninine exhibits significant antitussive and anti-inflammatory effects without any adverse effects . At higher doses, toxic effects such as gastrointestinal disturbances and neurotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
Stemoninine is involved in several metabolic pathways, including hydroxylation, hydration, and reduction . These metabolic transformations are crucial for its biological activity and pharmacokinetics. Enzymes such as cytochrome P450 play a significant role in the metabolism of Stemoninine, facilitating its conversion into active metabolites . These metabolic pathways also influence the compound’s bioavailability and therapeutic potential.
Transport and Distribution
Stemoninine is transported and distributed within cells and tissues through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, Stemoninine accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects . The distribution of Stemoninine within tissues is influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of Stemoninine is critical for its activity and function. Stemoninine is primarily localized in the cytoplasm and nucleus, where it interacts with target biomolecules . Post-translational modifications and targeting signals play a role in directing Stemoninine to specific subcellular compartments . This localization is essential for its interactions with enzymes and proteins, influencing its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of stemonine involves several steps, starting from the extraction of the roots of Stemona plants. The roots are crushed and subjected to hydrolysis using cellulase to break down the plant material and release the alkaloids . The alkaloids are then isolated and purified through various chromatographic techniques.
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from Stemona roots, followed by hydrolysis and purification processes. The use of advanced chromatographic methods ensures the efficient isolation of this compound and other related alkaloids .
Chemical Reactions Analysis
Types of Reactions
Stemonine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, altering its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound include various oxidized and reduced derivatives, as well as substituted compounds with modified pharmacological properties .
Scientific Research Applications
Stemonine has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound for studying the synthesis and reactivity of alkaloids.
Biology: this compound’s anti-inflammatory and antioxidant properties make it a valuable compound for studying cellular responses to oxidative stress and inflammation.
Comparison with Similar Compounds
Stemonine belongs to the class of Stemona alkaloids, which includes other compounds such as tuberothis compound, stenine, and oxotuberothis compound. These compounds share similar structural features, such as a central pyrroloazepine core linked with butyrolactone rings. this compound is unique in its specific pharmacological activities and its potential therapeutic applications .
List of Similar Compounds
- Tuberothis compound
- Stenine
- Oxotuberothis compound
- Protothis compound
- Stemofoline
This compound’s distinct combination of anti-inflammatory, antioxidant, and insecticidal properties sets it apart from other similar compounds, making it a promising candidate for further research and development in various fields .
Properties
IUPAC Name |
3-ethyl-3'-methyl-11-(4-methyl-5-oxooxolan-2-yl)spiro[5-oxa-10-azatricyclo[8.3.0.02,6]tridecane-4,5'-furan]-2'-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO5/c1-4-14-19-16-8-7-15(18-10-12(2)20(24)26-18)23(16)9-5-6-17(19)27-22(14)11-13(3)21(25)28-22/h11-12,14-19H,4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UINUUSQOLRQGNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2C3CCC(N3CCCC2OC14C=C(C(=O)O4)C)C5CC(C(=O)O5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50989952 | |
Record name | 1'-Ethyl-4-methyl-8'-(4-methyl-5-oxooxolan-2-yl)-1',3'a,4',5',6',8',9',10',10'a,10'b-decahydro-5H-spiro[furan-2,2'-furo[3,2-c]pyrrolo[1,2-a]azepin]-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50989952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69772-72-1 | |
Record name | Stemonine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069772721 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1'-Ethyl-4-methyl-8'-(4-methyl-5-oxooxolan-2-yl)-1',3'a,4',5',6',8',9',10',10'a,10'b-decahydro-5H-spiro[furan-2,2'-furo[3,2-c]pyrrolo[1,2-a]azepin]-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50989952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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